molecular formula C24H31NaO9 B053783 Estriol 3-(beta-D-glucuronide) sodium salt CAS No. 15087-06-6

Estriol 3-(beta-D-glucuronide) sodium salt

Cat. No. B053783
CAS RN: 15087-06-6
M. Wt: 486.5 g/mol
InChI Key: FLBRXKAJFFYOFP-NPSQBYGWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estriol 3-(beta-D-glucuronide) sodium salt is an important and versatile compound used in a variety of scientific research applications. It is a water-soluble derivative of estriol, a naturally occurring hormone found in the body. This compound is used in both biochemical and physiological studies, and its unique properties make it a valuable tool in the laboratory.

Scientific Research Applications

  • Monitoring Pregnancy and Ovulation :

  • Environmental Impact :

  • Chemical Analysis :

  • Pharmacology and Pharmacokinetics of Estrogens :

    • The pharmacology and pharmacokinetics of estrogens, including their conversion to glucuronide forms such as estriol-3-(beta-D-glucuronide), have been explored, particularly in relation to estrogen replacement therapy (Lievertz, R. W., 1987).

Mechanism of Action

Target of Action

Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .

Mode of Action

The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Pharmacokinetics

It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .

Temporal Effects in Laboratory Settings

It is known that it is stable and does not degrade easily

Metabolic Pathways

This compound is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10

Transport and Distribution

This compound binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Estriol 3-(beta-D-glucuronide) sodium salt involves the glucuronidation of Estriol using sodium glucuronide.", "Starting Materials": [ "Estriol", "Sodium glucuronide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Estriol in sodium hydroxide solution", "Add sodium glucuronide to the solution and stir", "Heat the mixture at a temperature of 60-80°C for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting mixture with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Estriol 3-(beta-D-glucuronide)", "Dissolve the obtained product in water", "Add sodium hydroxide to the solution to adjust the pH", "Add sodium chloride to the solution and stir", "Filter the solution and collect the solid", "Wash the solid with water and dry under reduced pressure to obtain Estriol 3-(beta-D-glucuronide) sodium salt" ] }

CAS RN

15087-06-6

Molecular Formula

C24H31NaO9

Molecular Weight

486.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1

InChI Key

FLBRXKAJFFYOFP-NPSQBYGWSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

synonyms

16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt;  Estriol Sodium 3-Glucuronate;  Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 2
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 3
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 4
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 5
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 6
Estriol 3-(beta-D-glucuronide) sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.